molecular formula C12H11N3O2S B2373346 Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1796957-54-4

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2373346
CAS No.: 1796957-54-4
M. Wt: 261.3
InChI Key: ZRXSJVXESZPWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a thiazole ring, and an azetidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique combination of these heterocyclic structures imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

    Coupling Reactions: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, where the thiazole and azetidine intermediates are reacted with pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
  • Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-2-yl)methanone
  • Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Uniqueness

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its specific arrangement of the pyridine, thiazole, and azetidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

pyridin-4-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-11(9-1-3-13-4-2-9)15-7-10(8-15)17-12-14-5-6-18-12/h1-6,10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXSJVXESZPWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.